molecular formula C25H24N4O2S B6569215 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide CAS No. 1021221-75-9

2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide

Cat. No.: B6569215
CAS No.: 1021221-75-9
M. Wt: 444.6 g/mol
InChI Key: CXNIFHPOJFTWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C25H24N4O2S and its molecular weight is 444.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.16199719 g/mol and the complexity rating of the compound is 713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound, also known as F3382-2216, primarily targets casein kinase 1 alpha (CK1α) and IKAROS family zinc finger 1/3 (IKZF1/3) . CK1α is a serine/threonine protein kinase involved in various cellular processes, including cell cycle progression and circadian rhythm regulation. IKZF1/3 are transcription factors that play crucial roles in the development and function of the immune system .

Mode of Action

F3382-2216 interacts with its targets by inducing their degradation via the proteasome pathway . This degradation leads to the activation of the p53 signaling pathway and inhibition of the CARD11/BCL10/MALT1 (CBM) complex/NFκB pathway . The compound’s action on these targets results in significant changes in cellular processes, particularly those related to cell proliferation and survival .

Biochemical Pathways

The affected pathways include the p53 signaling pathway and the CBM complex/NFκB pathway . The activation of the p53 pathway leads to the upregulation of p53 and its transcriptional targets, p21 and MDM2 . The inhibition of the CBM complex/NFκB pathway results in decreased activity of the CBM complex and inhibition of IκBα and NFκB phosphorylation .

Result of Action

The molecular and cellular effects of F3382-2216’s action include the degradation of CK1α and IKZF1/3, activation of the p53 signaling pathway, and inhibition of the CBM complex/NFκB pathway . These effects lead to the inhibition of tumor growth, making F3382-2216 a potential therapeutic agent for hematopoietic malignancies, such as lymphoma .

Properties

IUPAC Name

2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c30-21(26-14-13-17-7-3-1-4-8-17)16-32-25-28-22-20(18-9-5-2-6-10-18)15-27-23(22)24(31)29(25)19-11-12-19/h1-10,15,19,27H,11-14,16H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNIFHPOJFTWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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